molecular formula C15H20N2O2S B12266153 [1-(4-Ethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol

[1-(4-Ethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol

Cat. No.: B12266153
M. Wt: 292.4 g/mol
InChI Key: MKFGGTHQFLSXSF-UHFFFAOYSA-N
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Description

[1-(4-Ethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol is a complex organic compound that features a benzothiazole ring fused with a piperidine ring, and an ethoxy group attached to the benzothiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Ethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the piperidine moiety and the ethoxy group. The final step involves the addition of the methanol group to the piperidine ring. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Ethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.

    Reduction: This can result in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

[1-(4-Ethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [1-(4-Ethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    [1-(4-Methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol: Similar structure but with a methoxy group instead of an ethoxy group.

    [1-(4-Ethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]ethanol: Similar structure but with an ethanol group instead of a methanol group.

Uniqueness

The unique combination of the benzothiazole and piperidine rings, along with the ethoxy and methanol groups, gives [1-(4-Ethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H20N2O2S

Molecular Weight

292.4 g/mol

IUPAC Name

[1-(4-ethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol

InChI

InChI=1S/C15H20N2O2S/c1-2-19-12-6-3-7-13-14(12)16-15(20-13)17-8-4-5-11(9-17)10-18/h3,6-7,11,18H,2,4-5,8-10H2,1H3

InChI Key

MKFGGTHQFLSXSF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCCC(C3)CO

Origin of Product

United States

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